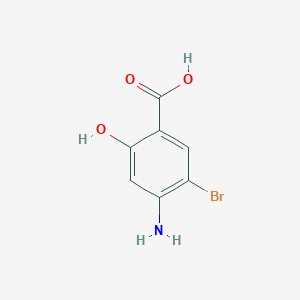
Tris(4-methoxy-3-nitrophenyl)arsane oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4-methoxy-3-nitrophenyl)arsane oxide is a chemical compound with the molecular formula C21H18AsN3O10.
Vorbereitungsmethoden
The synthesis of tris(4-methoxy-3-nitrophenyl)arsane oxide involves multiple steps, including the reaction of 4-methoxy-3-nitrophenyl derivatives with arsenic compounds under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in determining the yield and purity of the final product . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Tris(4-methoxy-3-nitrophenyl)arsane oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may lead to the formation of higher oxidation state compounds, while reduction reactions may result in the formation of lower oxidation state compounds .
Wissenschaftliche Forschungsanwendungen
Tris(4-methoxy-3-nitrophenyl)arsane oxide has a wide range of applications in scientific research In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it may be used in studies related to enzyme inhibition and protein interactionsIn industry, it is used in the production of advanced materials and specialty chemicals .
Wirkmechanismus
The mechanism of action of tris(4-methoxy-3-nitrophenyl)arsane oxide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Tris(4-methoxy-3-nitrophenyl)arsane oxide can be compared with other similar compounds, such as tris(3-nitrophenyl) phosphine and triferrocenyl-substituted 1,3,5-triphenylbenzene . These compounds share some structural similarities but differ in their chemical properties and applications. For example, tris(3-nitrophenyl) phosphine is known for its flame-retardant properties, while triferrocenyl-substituted 1,3,5-triphenylbenzene is known for its photophysical properties .
Eigenschaften
CAS-Nummer |
5437-90-1 |
|---|---|
Molekularformel |
C21H18AsN3O10 |
Molekulargewicht |
547.3 g/mol |
IUPAC-Name |
4-bis(4-methoxy-3-nitrophenyl)arsoryl-1-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C21H18AsN3O10/c1-33-19-7-4-13(10-16(19)23(27)28)22(26,14-5-8-20(34-2)17(11-14)24(29)30)15-6-9-21(35-3)18(12-15)25(31)32/h4-12H,1-3H3 |
InChI-Schlüssel |
DUJFRMWJHOJYDU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)[As](=O)(C2=CC(=C(C=C2)OC)[N+](=O)[O-])C3=CC(=C(C=C3)OC)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



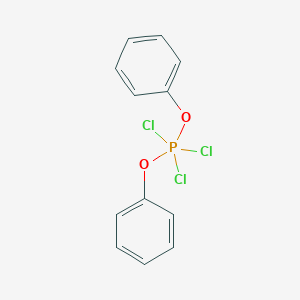

![2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14721716.png)

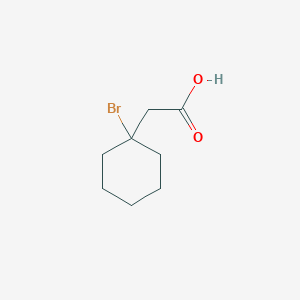
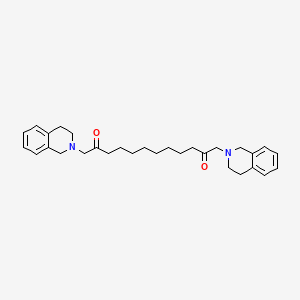

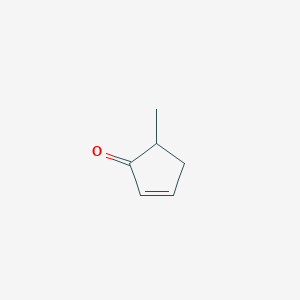
![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(piperidin-1-yl)ethane-1,2-dione](/img/structure/B14721747.png)


![[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea](/img/structure/B14721767.png)
